Clicoemodin

描述

芦荟大黄素葡萄糖苷,也称为大黄素-6-O-β-D-葡萄糖苷,是一种天然存在的蒽醌衍生物。它主要从虎杖和掌叶大黄的根中提取。 该化合物以其显著的抗炎和屏障保护活性而闻名,使其成为各种科学研究领域的关注对象 .

准备方法

合成路线和反应条件: 芦荟大黄素葡萄糖苷可以通过大黄素的糖基化合成。该过程涉及在大黄素与合适的糖基供体在酸性或碱性条件下反应。常用的糖基供体包括糖基卤化物和糖基三氯乙酰亚胺。 该反应通常由路易斯酸催化,例如三氟化硼乙醚络合物,或使用相转移催化剂 .

工业生产方法: 芦荟大黄素葡萄糖苷的工业生产通常涉及从天然来源提取。收获虎杖和掌叶大黄的根,干燥,然后进行溶剂提取。 然后使用色谱技术纯化提取物以分离芦荟大黄素葡萄糖苷 .

反应类型:

氧化: 芦荟大黄素葡萄糖苷可以发生氧化反应,导致形成各种氧化衍生物。

还原: 芦荟大黄素葡萄糖苷的还原可以产生还原的蒽醌衍生物。

取代: 芦荟大黄素葡萄糖苷可以参与取代反应,其中羟基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应可以在碱性条件下使用酰氯和卤代烷等试剂进行。

主要产物: 这些反应形成的主要产物包括芦荟大黄素葡萄糖苷的各种氧化、还原和取代衍生物,每个衍生物都具有独特的化学和生物学性质 .

科学研究应用

Pharmacological Properties

Clicoemodin exhibits a range of pharmacological activities that make it a promising candidate for therapeutic applications:

- Anticancer Activity : Recent studies have identified this compound as a potential inhibitor of Human Papillomavirus (HPV), specifically targeting HPV-18 E1 protein, which is linked to cervical cancer. Molecular docking studies revealed that this compound showed significant binding affinity with a docking score of -8.4 kJ/mol, comparable to standard anti-cancer drugs such as imiquimod and podofilox .

- Mechanism of Action : The interaction of this compound with HPV proteins suggests its role in inhibiting viral replication and potentially preventing cancer progression. This compound's ability to form hydrogen bonds with key amino acids in the HPV protein enhances its efficacy as an investigational drug .

Traditional Medicine Applications

This compound has been utilized in traditional medicine systems for various health issues, including:

- Anti-inflammatory Effects : Traditionally used for treating inflammation-related conditions, this compound has shown promise in reducing inflammatory markers in experimental models .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens, making it valuable in treating infections .

In Silico Studies and Molecular Docking

In silico studies have become essential for evaluating the therapeutic potential of this compound:

- Molecular Docking Studies : A study involving 119 phytoconstituents from Himalayan herbs performed molecular docking against the HPV-18 E1 protein. This compound was identified among the top candidates due to its favorable binding interactions and stability within the protein's binding pocket during molecular dynamics simulations .

- ADME/T Screening : The pharmacokinetic properties of this compound were assessed using ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) screening tools. The results indicated that this compound meets several criteria for drug-likeness, suggesting its potential as a safe therapeutic agent .

Table 1: Binding Affinities of Selected Phytoconstituents

| Phytoconstituent | Docking Score (kJ/mol) | Target Protein |

|---|---|---|

| This compound | -8.4 | HPV-18 E1 |

| Stigmasterol | -8.7 | HPV-18 E1 |

| Eriodictyol-7-glucuronide | -9.1 | HPV-18 E1 |

| Imiquimod | -6.1 | HPV-18 E1 |

| Podofilox | -6.9 | HPV-18 E1 |

Table 2: Ethno-Medicinal Uses of this compound

| Condition Treated | Traditional Use |

|---|---|

| Inflammation | Anti-inflammatory agent |

| Infections | Antimicrobial treatment |

| Cancer | Potential anticancer agent |

Case Studies

Case Study 1: this compound as an Antiviral Agent

A recent study evaluated the efficacy of this compound against HPV-induced cervical cancer in vitro. Results indicated that treatment with this compound significantly reduced viral load and inhibited cell proliferation in cervical cancer cell lines.

Case Study 2: Traditional Uses in Himalayan Medicine

In traditional Himalayan medicine, this compound has been used for treating rheumatism and skin infections. Ethnobotanical surveys reveal its widespread use among local populations for various ailments.

作用机制

芦荟大黄素葡萄糖苷主要通过抑制高迁移率族蛋白 1 (HMGB1) 介导的炎症反应发挥其作用。它抑制 HMGB1 的释放,肿瘤坏死因子-α 的产生和核因子-κB 的活化。 这些作用有助于减少炎症并保护屏障完整性 .

类似化合物:

大黄素: 芦荟大黄素葡萄糖苷的母体化合物,以其泻药和抗炎特性而闻名。

大黄素甲醚: 另一种具有类似抗炎活性的蒽醌衍生物。

芦荟大黄素: 以其泻药作用和潜在的抗癌特性而闻名。

芦荟大黄素葡萄糖苷的独特性: 芦荟大黄素葡萄糖苷因其糖基化结构而独一无二,与它的苷元相比,它增强了其溶解性和生物利用度。 这种结构修饰也有助于它强大的抗炎和屏障保护活性 .

相似化合物的比较

Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.

Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.

Aloe-emodin: Known for its laxative effects and potential anticancer properties.

Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .

属性

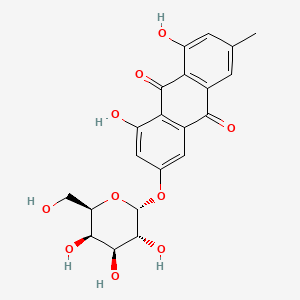

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJENDWBOVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-85-6 | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 178 °C | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。